molecular formula C15H15N3O2 B5503963 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5503963
M. Wt: 269.30 g/mol
InChI Key: HDAUYCPGQKWRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrazolopyrimidine derivative that has been shown to exhibit potent biological activity, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival, as well as the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In viral infections, this compound has been shown to inhibit viral replication, leading to a decrease in viral load.

Advantages and Limitations for Lab Experiments

One advantage of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are numerous future directions for the study of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential application is in the development of new cancer therapies, as this compound has been shown to exhibit potent antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective drugs. Finally, the synthesis of analogs of this compound could lead to the development of even more potent and selective drugs.

Synthesis Methods

The synthesis of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with formaldehyde and methanol. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and yields this compound as the final product.

Scientific Research Applications

5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activity, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-14(11-6-4-3-5-7-11)15-16-12(9-20-2)8-13(19)18(15)17-10/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUYCPGQKWRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321355
Record name 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

310422-19-6
Record name 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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